molecular formula C16H28O2 B1424351 9,12-Tetradecadien-1-ol, acetate, (E,E)- CAS No. 70654-47-6

9,12-Tetradecadien-1-ol, acetate, (E,E)-

Cat. No.: B1424351
CAS No.: 70654-47-6
M. Wt: 252.39 g/mol
InChI Key: ZZGJZGSVLNSDPG-FZWLCVONSA-N
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Description

9E,12E-Tetradecadienyl acetate is a carboxylic ester.

Biological Activity

9,12-Tetradecadien-1-ol, acetate, commonly known as (E,E)-9,12-tetradecadien-1-yl acetate, is a synthetic lepidopteran pheromone predominantly used in pest management. It serves as a key component in the mating disruption strategies for several moth species that infest stored products. This article reviews the biological activity of this compound, focusing on its role as a pheromone, its effects on insect behavior, and relevant case studies.

  • Molecular Formula : C16H28O2
  • Molecular Weight : 252.392 g/mol
  • Density : 0.89 g/cm³
  • Boiling Point : 334.8 °C
  • Flash Point : 102.3 °C

9,12-Tetradecadien-1-ol, acetate acts primarily as a sex pheromone in various moth species. Female moths release this compound to attract males for mating. The pheromone's effectiveness lies in its ability to disrupt normal mating behaviors by masking or altering the natural pheromone signals used by males to locate females.

Mode of Action:

  • Attraction : The compound attracts male moths from a distance.
  • Disruption : When used in traps or dispensers, it can saturate an area with the pheromone, preventing males from locating females effectively.
  • Population Control : By disrupting mating patterns, it reduces the reproductive success of pest populations.

Case Study 1: Mating Disruption in Plodia interpunctella

Research indicates that (E,E)-9,12-tetradecadien-1-yl acetate is the primary component of the sex pheromone released by female Plodia interpunctella (the Indian meal moth). In field trials, traps baited with this compound captured significantly fewer males compared to control traps without the pheromone, demonstrating its effectiveness in disrupting mating behaviors and reducing pest populations in stored grain facilities .

Case Study 2: Efficacy Against Cadra cautella

A study published in Environmental Entomology showed that exposure to (E,E)-9,12-tetradecadien-1-yl acetate inhibited male Cadra cautella responses to natural pheromones. This inhibition suggests that the compound can effectively mask or interfere with the mating signals necessary for reproduction .

Safety and Environmental Impact

According to safety data sheets and regulatory assessments:

  • The compound is not classified as acutely toxic or a skin irritant.
  • It poses minimal risk to human health when used according to label directions.
  • Its rapid volatility reduces the likelihood of groundwater contamination .

Applications in Pest Management

9,12-Tetradecadien-1-ol, acetate is utilized in various commercial products aimed at controlling lepidopteran pests in agricultural settings:

  • Cidetrak IMM : A dispenser product that releases the pheromone over time to disrupt mating cycles.
  • CheckMate BAW Technical Pheromone : Used for manufacturing end-use products targeting specific moth species.

Properties

CAS No.

70654-47-6

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(9E,12E)-tetradeca-9,12-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6+

InChI Key

ZZGJZGSVLNSDPG-FZWLCVONSA-N

SMILES

CC=CCC=CCCCCCCCCO.CC(=O)O

Isomeric SMILES

C/C=C/C/C=C/CCCCCCCCOC(=O)C

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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